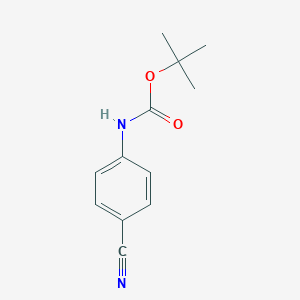

Tert-butyl 4-cyanophenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIRTCVNDVQQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436027 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143090-18-0 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-cyanophenylcarbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of Tert-butyl 4-cyanophenylcarbamate, a key intermediate in organic synthesis and medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity analysis, and a survey of its critical applications. The content herein is grounded in established scientific literature to ensure accuracy and trustworthiness, providing both theoretical insights and practical, field-proven methodologies.

Core Physicochemical and Spectroscopic Profile

This compound, also known by its IUPAC name tert-butyl N-(4-cyanophenyl)carbamate, is a bifunctional organic molecule. It incorporates a nitrile (-C≡N) group and a Boc-protected amine (-NHBoc) on a benzene ring. This unique structure makes it a valuable building block, allowing for sequential and selective chemical transformations.

The Boc (tert-butyloxycarbonyl) group serves as a robust protecting group for the aniline nitrogen, preventing its participation in unwanted side reactions while enabling reactions at the cyano group. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, unmasking the reactive amine functionality when desired. The cyano group, an electron-withdrawing moiety, can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, offering extensive synthetic possibilities.

Key Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 170939-58-3 | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | White to off-white crystalline powder or solid | |

| Melting Point | 165 - 169 °C | |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | |

| Purity | Typically >98% (TCI) |

Spectroscopic Signature

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (in CDCl₃), one would expect to see a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons will appear as two doublets in the range of 7.4-7.7 ppm, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N-H proton is also expected, typically around 6.8-7.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the tert-butyl group (around 28 ppm for the methyl carbons and 81 ppm for the quaternary carbon), the aromatic carbons (between 118-142 ppm), the cyano carbon (around 118 ppm), and the carbonyl carbon of the carbamate (around 152 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretch. A strong C=O stretch from the carbamate group will be visible around 1700-1730 cm⁻¹. The N-H stretch typically appears as a moderate band in the 3200-3400 cm⁻¹ region.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the reaction of 4-aminobenzonitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto an amine.

Causality Behind Experimental Choices

-

Reactants: 4-aminobenzonitrile is the starting aniline. Di-tert-butyl dicarbonate is the electrophilic source of the Boc group.

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) is ideal. It effectively dissolves the reactants without interfering with the reaction mechanism.

-

Base (Optional but Recommended): A non-nucleophilic base such as Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) can be used as a catalyst. It acts as a proton scavenger, neutralizing the acidic byproduct (tert-butanol and CO₂) and driving the reaction to completion.

-

Temperature: The reaction is typically performed at room temperature, as it proceeds efficiently without the need for heating, which could risk side reactions or decomposition.

Step-by-Step Laboratory Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in an appropriate volume of anhydrous THF (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). If using a catalyst, add DMAP (0.1 eq) at this stage.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is often pure enough for many applications. However, for higher purity, it can be recrystallized from a solvent system like ethyl acetate/hexanes or purified via flash column chromatography on silica gel. The purified product is then dried under vacuum to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups.

Reactions at the Cyano Group

With the amine protected, the cyano group is available for a variety of transformations:

-

Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation. This creates a useful benzylamine derivative.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH), yielding 4-(tert-butoxycarbonylamino)benzoic acid, a valuable intermediate for peptide synthesis and other applications.

-

Conversion to Tetrazole: The cyano group reacts with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. This transformation is particularly important in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability.

Deprotection of the Boc Group

The Boc group is stable to most nucleophilic and basic conditions but is easily cleaved under acidic conditions.

-

Acid-Catalyzed Removal: Treatment with strong acids like Trifluoroacetic Acid (TFA) in a solvent such as DCM, or with HCl in dioxane, efficiently removes the Boc group to reveal the free aniline (4-aminobenzonitrile). This reaction proceeds via a stable tert-butyl carbocation, which is scavenged by the counter-ion or solvent.

This selective deprotection allows for subsequent reactions at the newly freed amine, such as amide bond formation, alkylation, or diazotization.

Logical Relationship of Functional Groups

Core Compound Specifications and Physicochemical Properties

An In-depth Technical Guide to Tert-butyl 4-cyanophenylcarbamate (CAS 143090-18-0): Synthesis, Characterization, and Applications in Drug Discovery

Abstract: this compound, CAS number 143090-18-0, is a pivotal intermediate in modern organic and medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and critical role as a Boc-protected building block. We delve into the rationale behind its use, offering detailed, field-proven protocols for its synthesis via N-tert-butoxycarbonylation and its subsequent deprotection. Spectroscopic characterization methods (NMR, IR, MS) are discussed to ensure structural integrity and purity. Furthermore, this whitepaper explores its strategic application in complex molecular synthesis, with a particular focus on its role in the development of therapeutic agents like PARP inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical entity.

This compound, also widely known as N-Boc-4-aminobenzonitrile, is a stable, crystalline solid at room temperature. Its structure incorporates a key amine-protecting group, the tert-butoxycarbonyl (Boc) group, attached to the 4-aminobenzonitrile core. This strategic protection is fundamental to its utility in multi-step synthesis.

| Property | Value | Source(s) |

| CAS Number | 143090-18-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][4] |

| Molecular Weight | 218.25 g/mol | [2][4] |

| IUPAC Name | tert-butyl N-(4-cyanophenyl)carbamate | [2] |

| Synonyms | N-Boc-4-aminobenzonitrile, tert-Butyl (4-cyanophenyl)carbamate | |

| Appearance | Off-white to white solid/needles | [5][6] |

| Melting Point | 105 - 123 °C (Varies with purity) | [5] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | [2] |

| InChIKey | CPIRTCVNDVQQLE-UHFFFAOYSA-N | [2] |

The Strategic Imperative of Boc Protection

In complex organic synthesis, controlling the reactivity of functional groups is paramount. The primary amino group of 4-aminobenzonitrile is a potent nucleophile, readily participating in a wide array of reactions.[7] While advantageous, this high reactivity can be detrimental when chemical transformations are desired at other sites on the molecule.

The tert-butoxycarbonyl (Boc) group serves as an effective "mask," temporarily converting the highly reactive amine into a carbamate. This transformation has two critical consequences:

-

Reactivity Attenuation: The carbamate is significantly less nucleophilic and basic than the parent amine, preventing unwanted side reactions.

-

Orthogonal Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions, allowing for a broad range of chemical modifications on other parts of the molecule.[8] It is, however, designed for facile removal under specific acidic conditions.[9]

This protection-deprotection strategy is a cornerstone of modern synthesis, enabling chemists to execute complex reaction sequences with high fidelity and yield.

Synthesis and Purification Protocol

The most common and efficient method for preparing this compound is the reaction of 4-aminobenzonitrile with di-tert-butyl dicarbonate, often referred to as (Boc)₂O.[10] The reaction proceeds smoothly in the presence of a base.

Experimental Protocol: N-tert-butoxycarbonylation of 4-Aminobenzonitrile

Causality: The base (e.g., triethylamine or DMAP) is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The choice of solvent, typically an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), facilitates the dissolution of reactants without interfering with the reaction mechanism.

Step-by-Step Methodology:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.0 eq).

-

Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the starting material completely.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.2 eq) to the solution. A slight excess ensures complete consumption of the starting amine.

-

Catalysis: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (1.5 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure product.

Analytical & Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow.[11] A combination of spectroscopic methods provides a complete structural picture.

| Technique | Expected Observations |

| ¹H NMR | (DMSO-d6, 600 MHz) δ (ppm): 9.90 (s, 1H, N-H), 7.71 (d, 2H, Ar-H), 7.63 (d, 2H, Ar-H), 1.48 (s, 9H, C(CH₃)₃).[12] |

| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): Key signals for carbonyl (C=O), aromatic carbons, nitrile (C≡N), and tert-butyl carbons.[12] |

| IR (Infrared) | Characteristic absorption bands: N-H stretch (~3300-3400 cm⁻¹), C=O stretch of carbamate (~1700-1725 cm⁻¹), C≡N stretch (~2220-2230 cm⁻¹). |

| MS (Mass Spec) | ESI-MS: Expected m/z for [M+H]⁺ or [M+Na]⁺. Molecular Weight: 218.25. |

| Purity (HPLC) | A single major peak indicating high purity, typically >97%.[11] |

Rationale for Analysis:

-

¹H NMR confirms the presence and ratio of different types of protons (amide, aromatic, aliphatic). The large singlet integrating to 9 protons is a definitive signature of the t-butyl group.

-

¹³C NMR provides a map of the carbon skeleton.

-

IR Spectroscopy is a rapid method to confirm the presence of the key functional groups: the N-H and C=O of the carbamate and the nitrile group.

-

Mass Spectrometry verifies the molecular weight of the compound, confirming the correct molecular formula.[13]

-

HPLC is the gold standard for quantifying purity, essential for applications in drug development where impurity profiles must be strictly controlled.[11]

Key Synthetic Applications

The primary function of this compound is to serve as a stable precursor to the 4-aminobenzonitrile moiety, which can be unveiled at the desired stage of a synthesis.

Protocol: Acid-Catalyzed Boc Deprotection

Causality: The Boc group is cleaved under acidic conditions due to the stability of the resulting tert-butyl cation.[14] Strong acids like Trifluoroacetic acid (TFA) protonate the carbamate's carbonyl oxygen, initiating the cleavage. The reaction generates the free amine, carbon dioxide, and isobutylene (from the deprotonation of the t-butyl cation).[9]

Step-by-Step Methodology:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Neutralization: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic, which neutralizes any remaining acid and liberates the free amine.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product, 4-aminobenzonitrile.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

| Aspect | Guideline | Source(s) |

| GHS Classification | Warning. Acute Toxicity 4, Oral (H302: Harmful if swallowed). May cause skin, eye, and respiratory irritation (H315, H319, H335). | [2][4] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | [5] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [5][15] |

| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Ingestion: Do not induce vomiting; seek medical attention. | [16] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Recommended storage at 2-8°C. | [16][17] |

Conclusion

This compound (CAS 143090-18-0) is more than a simple chemical; it is a strategic tool that enables precision and control in the synthesis of complex, high-value molecules. Its utility is rooted in the robust and reliable nature of the Boc protecting group, which allows chemists to mask the reactivity of an aromatic amine while performing chemistry elsewhere. The straightforward protocols for its synthesis and subsequent deprotection, combined with its stability, make it an indispensable intermediate for researchers in drug discovery and materials science. A thorough understanding of its properties, handling, and reaction kinetics is crucial for leveraging its full potential in advancing chemical innovation.

References

- Google. (2026). Current time information in Городской округ Краснознаменск, RU.

- Anward, S. (n.d.). 143090-18-0 this compound TERT .... BOC Sciences.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Royal Society of Chemistry. (n.d.). Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ChemicalBook. (n.d.). This compound synthesis.

- CymitQuimica. (n.d.). tert-Butyl (4-cyanophenyl)carbamate.

- ECHO CHEMICAL CO., LTD. (n.d.). Tert-Butyl (4-cyanophenyl)carbamate.

- Acmec Biochemical. (n.d.). 143090-18-0[tert-Butyl (4-cyanophenyl)carbamate].

- BLD Pharm. (n.d.). 143090-18-0|tert-Butyl (4-cyanophenyl)carbamate.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Cayman Chemical. (2023). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). N-Boc-4-aminobenzonitrile 97.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- Benchchem. (n.d.). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.

- Feng, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.

- ChemicalBook. (2025). tert-Butyl carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?

- University of Wisconsin-La Crosse. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. This compound | 143090-18-0 [chemnet.com]

- 2. This compound | C12H14N2O2 | CID 10130644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (4-cyanophenyl)carbamate | CymitQuimica [cymitquimica.com]

- 4. 143090-18-0[tert-Butyl (4-cyanophenyl)carbamate]- Acmec Biochemical [acmec.com.cn]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

- 13. lehigh.edu [lehigh.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. 143090-18-0|tert-Butyl (4-cyanophenyl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Cyanophenylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-cyanophenylcarbamate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance. The primary focus is on the widely employed method of N-Boc protection of 4-aminobenzonitrile using di-tert-butyl dicarbonate. The guide elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis.

Introduction: The Significance of this compound

This compound, also known as N-Boc-4-aminobenzonitrile, is a key building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a cyano group, which can be further transformed into various nitrogen-containing heterocycles or other functionalities, and a Boc-protected amine, which allows for controlled, regioselective reactions. The tert-butoxycarbonyl (Boc) protecting group is favored in multi-step syntheses due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2] This strategic combination of a reactive cyano group and a protected amine makes this compound a versatile intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[3][4]

Synthetic Strategy: The Boc Protection of 4-Aminobenzonitrile

The most common and efficient method for the synthesis of this compound is the N-tert-butoxycarbonylation of 4-aminobenzonitrile.[5] This reaction involves the treatment of 4-aminobenzonitrile with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base catalyst.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amino group of 4-aminobenzonitrile on one of the carbonyl carbons of di-tert-butyl dicarbonate. The electron-withdrawing nature of the para-nitrile group in 4-aminobenzonitrile reduces the nucleophilicity of the amino group compared to aniline.[6] However, it is still sufficiently nucleophilic to react with the highly electrophilic Boc anhydride.

The role of a base, such as 4-(dimethylamino)pyridine (DMAP), is often catalytic and serves to activate the di-tert-butyl dicarbonate, making it even more susceptible to nucleophilic attack.[7][8] The reaction produces the desired N-Boc protected product along with tert-butanol and carbon dioxide as byproducts.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-Aminobenzonitrile | 118.14 | 10.0 g | 0.0846 | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 20.4 g | 0.0935 | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous | Fisher Scientific |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.03 g | 0.0084 | ≥99% | Sigma-Aldrich |

| Saturated aq. Sodium Bicarbonate | - | 100 mL | - | - | - |

| Brine | - | 100 mL | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (10.0 g, 0.0846 mol).

-

Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 4-aminobenzonitrile is completely dissolved.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (1.03 g, 0.0084 mol) followed by the portion-wise addition of di-tert-butyl dicarbonate (20.4 g, 0.0935 mol) over 15 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting material (4-aminobenzonitrile) is more polar than the product (this compound).

-

Work-up: Once the reaction is complete (typically within 2-4 hours), transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: 118-123 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.59 (d, J=8.8 Hz, 2H), 7.49 (d, J=8.8 Hz, 2H), 6.85 (s, 1H, NH), 1.53 (s, 9H, t-Bu).

-

¹³C NMR (CDCl₃, 101 MHz): δ 151.9, 142.8, 133.5, 119.0, 118.6, 106.3, 81.7, 28.4.

-

Mass Spectrometry (ESI): m/z 219.1 [M+H]⁺.

Visualization of the Synthetic Process

Reaction Mechanism

The following diagram illustrates the key steps in the Boc protection of 4-aminobenzonitrile.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: A simplified workflow for the synthesis of this compound.

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound via the Boc protection of 4-aminobenzonitrile is a robust, high-yielding, and scalable method. The procedure outlined in this guide provides a reliable pathway for obtaining this important synthetic intermediate in high purity. Careful attention to the stoichiometry of reagents, reaction monitoring, and appropriate purification techniques are paramount to achieving optimal results. This guide serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science.

References

- PubChem.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)

- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- Wikipedia.

- Organic Syntheses.

- PubChem. 4-Boc-aminomethyl-benzonitrile. [Link]

- ResearchGate.

- ResearchGate.

- Aladdin Scientific. 4-(Boc-amino)benzonitrile, min 97%. [Link]

- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Organic Syntheses.

- Google Patents.

- ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

- researchmap.

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

- PubChem.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to tert-butyl 4-cyanophenylcarbamate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-cyanophenylcarbamate, a key intermediate in organic synthesis and drug discovery. The document delves into the compound's fundamental physical and chemical properties, offers a detailed, field-proven protocol for its synthesis and purification, and provides an in-depth analysis of its characterization through modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, actionable methodologies.

Introduction: The Strategic Importance of this compound

This compound, also known as N-Boc-4-aminobenzonitrile, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a cyano group, a versatile functional handle for various chemical transformations, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group is renowned for its stability in a wide range of reaction conditions and its facile, selective removal under acidic conditions, making it an invaluable tool in multi-step organic synthesis.[2][3]

The strategic placement of the cyano and protected amine functionalities on the phenyl ring makes this compound a valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceutical ingredients and functional materials. This guide will provide the core knowledge required to effectively synthesize, purify, and characterize this important compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| IUPAC Name | tert-butyl N-(4-cyanophenyl)carbamate | [1] |

| CAS Number | 143090-18-0 | [1] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 118-123 °C | [4] |

| Boiling Point | 302.0 ± 25.0 °C (Predicted) | [4] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [5] |

| Topological Polar Surface Area | 62.1 Ų | [1] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the N-tert-butoxycarbonylation of 4-aminobenzonitrile using di-tert-butyl dicarbonate (Boc₂O).[6] This reaction proceeds with high chemoselectivity and yield.

Reaction Mechanism: The "Why" Behind the Synthesis

The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[2] This forms a tetrahedral intermediate which then collapses, eliminating a molecule of tert-butoxycarbonate. This unstable intermediate readily decomposes to the stable products tert-butanol and carbon dioxide, driving the reaction to completion. The use of a base is not strictly necessary but can be employed to neutralize the protonated carbamate product.[3]

Step-by-Step Experimental Protocol

This protocol is designed for robustness and scalability.

Materials and Reagents:

-

4-Aminobenzonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Ethanol (EtOH)

-

Hexanes

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 10 mL per gram of amine).

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, being less polar than the starting amine, will have a higher Rf value. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid. Alternatively, for smaller scales or to remove more soluble impurities, purification can be achieved by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[7]

Workflow Diagram: Synthesis and Purification

Caption: A workflow for the structural confirmation of the synthesized compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its identity as a versatile building block. The Boc-protected amine allows for its participation in a variety of coupling reactions, such as amide bond formation or Suzuki coupling, after which the protecting group can be selectively removed to reveal a primary amine for further functionalization. [7]The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.

Safety and Handling

This compound is harmful if swallowed. [1]Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive and practical overview of this compound. By understanding its physicochemical properties, employing the detailed synthetic and purification protocols, and utilizing the provided spectroscopic data for characterization, researchers and scientists can confidently and efficiently work with this valuable chemical intermediate. Its strategic importance as a building block in organic synthesis, particularly in the realm of drug discovery, ensures its continued relevance in the scientific community.

References

- apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate.

- Organic Syntheses. (n.d.). tert-Butyl Isocyanide.

- Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ACS Publications. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes.

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Supporting Information. (n.d.).

- PubMed. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ACS Publications. (2022). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- ResearchGate. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.

- NIH. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Syntheses. (n.d.).

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- ResearchGate. (n.d.). tert-Butyl 4-cyanophenyl carbonate.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.

Sources

- 1. This compound | C12H14N2O2 | CID 10130644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. 143090-18-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Introduction: A Key Building Block in Synthetic Chemistry

An In-depth Technical Guide to Tert-butyl 4-cyanophenylcarbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core physicochemical properties, synthesis, characterization, and applications of this compound, a versatile intermediate in modern organic and medicinal chemistry.

This compound is a bifunctional organic molecule featuring a nitrile group and a Boc-protected aniline. This unique combination makes it an invaluable intermediate in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the amine, rendering it inert to a wide range of reaction conditions under which the nitrile or aromatic ring can be modified.[1] The stability of the Boc group, coupled with its straightforward removal under acidic conditions, allows for selective and controlled chemical transformations, a cornerstone of complex molecule synthesis in drug discovery.[1][2]

The presence of the cyano group offers a versatile chemical handle for further functionalization. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles, providing a gateway to a diverse array of molecular scaffolds. Consequently, this compound is frequently employed as a precursor in the synthesis of pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.[3]

Physicochemical & Structural Properties

Accurate knowledge of a compound's properties is fundamental for its use in research and development. The key physicochemical data for this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Weight | 218.25 g/mol | [4][5] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [4][5] |

| IUPAC Name | tert-butyl N-(4-cyanophenyl)carbamate | [4] |

| CAS Number | 143090-18-0 | [5] |

| Physical State | Solid (Yellow or White) | [6] |

| Melting Point | 97-99 °C | [6] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | [4] |

| InChIKey | CPIRTCVNDVQQLE-UHFFFAOYSA-N | [4] |

Molecular Structure

The structure consists of a central phenyl ring substituted with a cyano group and a carbamate-protected amino group.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the N-tert-butoxycarbonylation of 4-aminobenzonitrile. This reaction utilizes di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride, as the Boc-donating reagent.

Causality Behind Experimental Choices

-

Reagent Choice : 4-Aminobenzonitrile is the logical starting material as it contains the core cyanophenylamine structure. (Boc)₂O is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.

-

Solvent : Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically used to dissolve the reactants without interfering with the reaction.[6]

-

Catalyst/Base : While the reaction can proceed without a catalyst, a non-nucleophilic base like triethylamine or a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly if the amine is weakly nucleophilic.[7]

-

Purification : The product has moderate polarity. Purification is often achieved by simple filtration if the product precipitates, or by column chromatography on silica gel for higher purity, using a solvent system like ethyl acetate/hexane.[6]

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for N-Boc protection.[5]

-

Preparation : To a solution of 4-aminobenzonitrile (1 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).

-

Reaction : Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Workup : Once the reaction is complete, add DCM (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield the pure product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Researchers should expect to see characteristic signals confirming the presence of all key functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This is a primary tool for structural confirmation. The spectrum should show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons will appear in the 7.5-7.7 ppm region, typically as two doublets characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N-H proton will also be present, typically around 9.9 ppm in DMSO-d₆.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This technique confirms the carbon framework. Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the Boc carbonyl carbon (~152 ppm), and carbons of the aromatic ring and nitrile group.[6]

-

IR (Infrared) Spectroscopy : IR spectroscopy is used to identify functional groups. Expect to see a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch, and strong absorptions in the 1680-1720 cm⁻¹ region for the C=O (carbamate) stretch. An N-H stretch will also be visible around 3200-3400 cm⁻¹.

-

MS (Mass Spectrometry) : Mass spectrometry confirms the molecular weight of the compound. An ESI-MS spectrum will typically show the [M+Na]⁺ adduct.[6]

Applications in Research and Drug Development

The utility of this compound stems from its role as a protected building block, enabling complex synthetic strategies.

Logical Role in Multi-Step Synthesis

The core value of this compound is to allow chemists to perform reactions on or derived from the nitrile group without unintended side reactions at the more reactive amino group.

Caption: Role as a protected intermediate in a synthetic pathway.

Key Application Areas:

-

Precursor for Biologically Active Molecules : The compound is a documented precursor in the synthesis of molecules with anti-inflammatory activity.[3] By transforming the cyano group and later deprotecting the amine, chemists can introduce complex functionalities required for biological targeting.

-

Palladium-Catalyzed Cross-Coupling : The Boc-protected aniline can participate in palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form more complex biaryl or triarylamine structures, which are common motifs in materials science and medicinal chemistry.[2]

-

Development of Enzyme Inhibitors : The rigid phenylnitrile scaffold can be elaborated into structures that fit into the active sites of enzymes. The Boc-protected amine allows for the sequential addition of other pharmacophoric features.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It may also cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][10]

References

- PubChem.this compound.

- The Royal Society of Chemistry.tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)

- Fisher Scientific.

- MDPI.tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- PubMed Central (PMC) - NIH.

- ResearchGate.Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.[Link]

- PubMed Central (PMC) - NIH.Organic Carbamates in Drug Design and Medicinal Chemistry.[Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H14N2O2 | CID 10130644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl 4-cyanophenyl carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl N-(4-cyanophenyl)carbamate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Protected Anilines in Medicinal Chemistry

In the landscape of modern drug development, the aniline scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its utility, however, is often predicated on the precise control of its nucleophilicity and reactivity during complex synthetic sequences. This necessity has elevated the importance of robust protecting group strategies, among which the tert-butoxycarbonyl (Boc) group stands out for its reliability and orthogonal reactivity. This guide provides an in-depth technical exploration of tert-butyl N-(4-cyanophenyl)carbamate, a key building block that marries the stability of a Boc-protected amine with the versatile reactivity of a cyanophenyl moiety.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the inherent self-validating nature of the described protocols, and a strong foundation in authoritative scientific literature.

Core Molecular Attributes of tert-Butyl N-(4-cyanophenyl)carbamate

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The properties of tert-butyl N-(4-cyanophenyl)carbamate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4-cyanophenyl)carbamate | [1] |

| Synonyms | 4-(Boc-amino)benzonitrile, N-Boc-4-aminobenzonitrile | [1] |

| CAS Number | 143090-18-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 97-99 °C | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | [3] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | [1] |

| InChIKey | CPIRTCVNDVQQLE-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The primary synthetic route to tert-butyl N-(4-cyanophenyl)carbamate involves the protection of the amino group of 4-aminobenzonitrile. The reagent of choice for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), a staple in peptide synthesis and general organic chemistry for its efficacy and the benign nature of its byproducts (tert-butanol and carbon dioxide).

Recommended Synthetic Protocol

This protocol is a robust and scalable method for the synthesis of tert-butyl N-(4-cyanophenyl)carbamate.

Reaction Scheme:

A simple reaction scheme for the synthesis.

Materials:

-

4-aminobenzonitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 4-aminobenzonitrile (1.0 eq) in DCM or THF at room temperature, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl N-(4-cyanophenyl)carbamate as a white solid.

Causality in Experimental Design

The choice of reagents and conditions in the above protocol is deliberate and based on sound chemical principles:

-

Solvent: Dichloromethane and tetrahydrofuran are excellent choices due to their ability to dissolve both the starting material and the Boc anhydride, while being relatively unreactive under the reaction conditions.

-

Base: Triethylamine or DIPEA acts as a mild, non-nucleophilic base. Its role is to deprotonate the aniline nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. A stronger, nucleophilic base could potentially compete with the aniline in reacting with (Boc)₂O.

-

Workup: The aqueous sodium bicarbonate wash is crucial for removing any unreacted (Boc)₂O and acidic impurities. The subsequent brine wash aids in the removal of water from the organic layer.

-

Purification: Recrystallization is an effective method for obtaining highly pure product, which is often a requirement for subsequent steps in a multi-step synthesis.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.59 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN)

-

δ 7.46 (d, J = 8.8 Hz, 2H, Ar-H meta to CN)

-

δ 6.80 (s, 1H, NH)

-

δ 1.52 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 152.0 (C=O)

-

δ 142.7 (Ar-C para to CN)

-

δ 133.4 (Ar-CH ortho to CN)

-

δ 118.9 (Ar-CH meta to CN)

-

δ 118.8 (CN)

-

δ 105.9 (Ar-C ipso to CN)

-

δ 81.5 (C(CH₃)₃)

-

δ 28.3 (C(CH₃)₃)

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹, characteristic of the carbamate carbonyl.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 218. A prominent fragmentation pattern would involve the loss of the tert-butyl group, resulting in a significant peak at m/z = 161. Further fragmentation could involve the loss of CO₂ from this fragment.

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl N-(4-cyanophenyl)carbamate stems from the distinct reactivity of its three key components: the Boc-protected amine, the aromatic ring, and the cyano group.

Key reactive sites of the molecule.

The Boc Protecting Group: A Gateway to the Free Aniline

The tert-butoxycarbonyl group is the cornerstone of this molecule's utility as a synthetic intermediate. It is stable to a wide range of nucleophilic and basic conditions, allowing for transformations at other parts of the molecule without affecting the protected amine.[5]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. This facile deprotection regenerates the free 4-aminobenzonitrile, which can then participate in subsequent reactions such as amide bond formation, sulfonylation, or diazotization.

The Cyanophenyl Moiety: A Versatile Functional Handle

The cyano group is a highly versatile functional group that can be transformed into a variety of other functionalities:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(Boc-amino)benzoic acid) or a primary amide (4-(Boc-amino)benzamide), respectively. These derivatives are valuable intermediates in their own right.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to Boc-protected 4-(aminomethyl)aniline derivatives.

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the cyano group to form ketones after hydrolysis.

The Aromatic Ring: A Platform for Further Functionalization

The aromatic ring itself can be a site for further chemical modification, although the directing effects of the Boc-amino and cyano groups must be considered. The Boc-amino group is an ortho-, para-director, while the cyano group is a meta-director.

Applications in Drug Development: A Strategic Building Block

tert-Butyl N-(4-cyanophenyl)carbamate is a valuable intermediate in the synthesis of a range of biologically active molecules. Its bifunctional nature allows for its incorporation into larger molecules where both the aniline nitrogen and the cyano-derived functionality are key pharmacophoric elements.

One notable example is its use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. The 4-aminobenzonitrile core is a common feature in many DPP-4 inhibitors. The Boc-protected intermediate allows for the controlled assembly of the rest of the molecule before the final deprotection and subsequent derivatization of the aniline nitrogen.

Furthermore, this compound serves as a precursor for the synthesis of inhibitors of other enzymes, such as Bruton's tyrosine kinase (BTK), which are being investigated for the treatment of various cancers and autoimmune diseases. The cyanophenyl moiety can act as a key binding element in the active site of these enzymes.

For instance, (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, a derivative of the topic compound, is a key intermediate in the synthesis of Brensocatib, a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1).[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-(4-cyanophenyl)carbamate.

-

GHS Hazard Statements: H302: Harmful if swallowed.[1]

-

Precautionary Statements: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

tert-Butyl N-(4-cyanophenyl)carbamate is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its value lies in the stable yet readily cleavable Boc protecting group, which allows for the controlled unmasking of a reactive aniline, and the synthetically malleable cyanophenyl moiety. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to effectively leverage this compound in the creation of novel and complex molecular architectures with therapeutic potential.

References

- Awasthi, S. K., Mishra, A., & Mittal, R. (2020). Synthesis, 52(4), 591-601.

- EvitaChem. (n.d.). Buy tert-butyl N-(4-cyanophenyl)-N-methylcarbamate (EVT-13637187).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10130644, tert-Butyl 4-cyanophenylcarbamate.

- Apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No: 1159489-37-8) API Intermediate Manufacturers.

- Harale, P. L., Shelke, M. E., Tayade, D. T., & Kurhe, A. R. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.

- ResearchGate. (n.d.). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound....

- EvitaChem. (n.d.). Buy tert-butyl N-(4-cyanophenyl)-N-methylcarbamate (EVT-13637187).

- ChemicalBook. (n.d.). This compound synthesis.

- ResearchGate. (n.d.). t-Butyl carbamate.

- ACS Publications. (n.d.). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks | The Journal of Physical Chemistry C.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). TERT-BUTYL N-[1-(4-CYANOPHENYL)-4-PIPERIDINYL] CARBAMATE synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130644, this compound.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....

- Taylor & Francis. (n.d.). Cyano groups – Knowledge and References.

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (n.d.). Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts ….

- Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5)IR1.

- Chemsrc. (n.d.). tert-butyl N-[4-(3-cyanophenyl)-1,3-thiazol-2-yl]carbamate.

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- PubMed. (n.d.). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Supporting Information. (n.d.).

- C&EN. (n.d.). Table of Characteristic IR Absorptions.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545844, tert-butyl N-(cyanomethyl)carbamate.

- Sigma-Aldrich. (n.d.). tert-Butyl carbamate 98 4248-19-5.

Sources

- 1. This compound | C12H14N2O2 | CID 10130644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Buy tert-butyl N-(4-cyanophenyl)-N-methylcarbamate (EVT-13637187) [evitachem.com]

- 4. rsc.org [rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. apicule.com [apicule.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-cyanophenylcarbamate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 4-cyanophenylcarbamate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the rationale behind the experimental methodologies and data interpretation.

Introduction

This compound (C₁₂H₁₄N₂O₂) is a bifunctional molecule incorporating a Boc-protected amine and a cyano group on a phenyl ring.[1] This structure makes it a valuable building block in the synthesis of various pharmaceutical agents. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide will serve as a detailed reference for the spectroscopic properties of this compound.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[5]

-

A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are common.

-

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[5]

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d, J = ~8.8 Hz | 2H | Ar-H (ortho to -CN) |

| ~7.55 | d, J = ~8.8 Hz | 2H | Ar-H (ortho to -NH) |

| ~6.80 | s (broad) | 1H | N-H |

| 1.52 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

The downfield region of the spectrum is characteristic of aromatic protons. The two doublets at approximately 7.65 and 7.55 ppm, each integrating to two protons, are indicative of a para-disubstituted benzene ring. The distinct chemical shifts are due to the different electronic effects of the electron-withdrawing cyano group and the electron-donating carbamate group. The coupling constant (J) of around 8.8 Hz is typical for ortho-coupling in a benzene ring.

-

A broad singlet observed around 6.80 ppm, integrating to one proton, is assigned to the carbamate N-H proton. The broadness of this peak is often due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The most upfield signal is a sharp singlet at 1.52 ppm, which integrates to nine protons. This is the characteristic signal for the chemically equivalent protons of the tert-butyl group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~152.5 | C=O (carbamate) |

| ~142.0 | Ar-C (C-NH) |

| ~133.5 | Ar-C (CH, ortho to -CN) |

| ~119.0 | Ar-C (CH, ortho to -NH) |

| ~118.5 | -C≡N |

| ~107.0 | Ar-C (C-CN) |

| ~81.5 | -C (CH₃)₃ |

| ~28.3 | -C(C H₃)₃ |

Interpretation:

-

The downfield signal at approximately 152.5 ppm is assigned to the carbonyl carbon of the carbamate group.

-

The aromatic region shows four distinct signals, consistent with a para-disubstituted benzene ring where the two carbons ortho to one substituent are equivalent, and the two carbons meta to it are also equivalent. The carbon attached to the nitrogen (C-NH) is found around 142.0 ppm, while the carbon attached to the cyano group (C-CN) is at approximately 107.0 ppm. The two sets of aromatic CH carbons appear at ~133.5 and ~119.0 ppm.

-

The nitrile carbon (-C≡N) resonates around 118.5 ppm.

-

The quaternary carbon of the tert-butyl group is observed at approximately 81.5 ppm, and the three equivalent methyl carbons of the tert-butyl group give a strong signal at around 28.3 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[6]

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[5]

-

Predicted FT-IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350-3300 | Medium | N-H stretch | Carbamate |

| ~3100-3000 | Medium to Weak | Aromatic C-H stretch | Phenyl Ring |

| ~2980-2850 | Strong | Aliphatic C-H stretch | tert-butyl |

| ~2230-2220 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1720-1700 | Strong | C=O stretch (urethane) | Carbamate |

| ~1600, ~1510 | Medium | C=C ring stretch | Phenyl Ring |

| ~1540-1520 | Medium | N-H bend (Amide II) | Carbamate |

| ~1390, ~1365 | Medium-Strong | C-H bend (gem-dimethyl) | tert-butyl |

| ~1240 | Strong | C-N stretch | Carbamate |

| ~1160 | Strong | C-O stretch | Carbamate |

| ~840 | Strong | C-H out-of-plane bend | p-disubstituted Phenyl |

Interpretation:

-

N-H Region: A medium intensity band is expected in the 3350-3300 cm⁻¹ region, corresponding to the N-H stretching vibration of the carbamate.[7]

-

C-H Region: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.[8] Stronger absorptions between 2980 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group.[9]

-

Nitrile Stretch: A very characteristic and diagnostically useful sharp, strong absorption is predicted in the 2230-2220 cm⁻¹ range, which is indicative of the C≡N triple bond stretch.[10]

-

Carbonyl Stretch: A strong, sharp peak between 1720 and 1700 cm⁻¹ is expected for the C=O stretching of the urethane (carbamate) functional group.[11]

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain several important bands. The aromatic C=C stretching vibrations will appear around 1600 and 1510 cm⁻¹. The N-H bending (Amide II band) of the carbamate is expected around 1530 cm⁻¹. The characteristic gem-dimethyl bending of the tert-butyl group should produce two medium to strong bands around 1390 and 1365 cm⁻¹. Strong bands for C-N and C-O stretching of the carbamate will be present in the 1250-1150 cm⁻¹ region. Finally, a strong band around 840 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[13]

Experimental Protocol: ESI-MS

A general procedure for obtaining an ESI-mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14] Further dilute a small aliquot of this stock solution with the same solvent to a final concentration in the low µg/mL range.[14]

-

Instrumentation: An ESI-mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Acquire the spectrum in positive ion mode. The molecule is expected to readily form a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion: The molecular weight of this compound is 218.25 g/mol .[1] In positive mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 219. A sodium adduct [M+Na]⁺ at m/z 241 may also be observed.

-